(2-hydrazinylquinolin-3-yl)methanol
Description
Contextual Significance of Hydrazinylquinoline Scaffolds in Advanced Organic Synthesis
The quinoline (B57606) ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous synthetic and naturally occurring compounds with a wide array of biological activities. mdpi.compharmascholars.com When substituted with a hydrazinyl group, the resulting hydrazinylquinoline framework gains additional reactive sites, making it a versatile building block in advanced organic synthesis. The hydrazinyl moiety can act as a potent nucleophile or be transformed into various other functional groups and heterocyclic rings. This reactivity allows for the construction of complex molecular architectures, including fused ring systems like pyrazolo[3,4-b]quinolines, which are known to possess antimicrobial and antiviral properties. rsc.orgmoldb.com
The presence of the hydrazinyl group also imparts unique electronic properties to the quinoline core, influencing the molecule's ability to interact with biological targets. This has led to the exploration of hydrazinylquinoline derivatives in drug discovery, with studies highlighting their potential as anticancer agents that can inhibit protein kinases or act as antiproliferative agents. mdpi.comnih.gov The synthetic accessibility and modular nature of the hydrazinylquinoline scaffold make it an attractive platform for developing libraries of compounds for high-throughput screening and lead optimization in medicinal chemistry.
Rationale for Dedicated Academic Investigation of (2-hydrazinylquinolin-3-yl)methanol
The specific academic focus on this compound stems from the unique combination of its structural features: the hydrazinyl group at the 2-position and a methanol (B129727) group at the 3-position. This arrangement offers several points for further chemical modification. The primary alcohol of the methanol group can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified or etherified, providing a handle for attaching other molecular fragments. Simultaneously, the hydrazinyl group can undergo condensation reactions with carbonyl compounds to form hydrazones, or it can be cyclized to create fused heterocyclic systems.
This dual functionality makes this compound a highly valuable intermediate for the synthesis of more complex molecules with potentially enhanced biological activities or material properties. The proximity of the hydrazinyl and methanol groups may also lead to interesting intramolecular interactions or allow for the formation of bidentate ligands capable of chelating metal ions, opening avenues for its use in catalysis or as a sensor. A dedicated investigation into its synthesis and reactivity is therefore crucial for unlocking its full potential as a versatile building block.
Overview of Current Research Trajectories and Identified Gaps Concerning this compound
Current research in the field of quinoline chemistry provides a strong foundation for the study of this compound. The synthesis of the precursor, 2-chloroquinoline-3-carbaldehyde (B1585622), is well-established through methods like the Vilsmeier-Haack reaction. chemijournal.com Subsequent reactions of this precursor are also extensively documented. For instance, the substitution of the 2-chloro group with hydrazine (B178648) hydrate (B1144303) to yield a hydrazinyl derivative is a known transformation. rsc.org Furthermore, the reduction of the 3-carbaldehyde group on a quinoline ring to a methanol group has been achieved using reducing agents like sodium borohydride (B1222165). nih.gov
Interactive Data Tables
While specific experimental data for this compound is not extensively published, the following tables provide key information based on available data for the compound and its likely precursors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1110717-76-4 | moldb.combldpharm.com |
| Molecular Formula | C₁₀H₁₁N₃O | moldb.com |
| Molecular Weight | 189.21 g/mol | moldb.com |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Table 2: Proposed Precursors for the Synthesis of this compound
| Compound Name | Molecular Formula | Key Synthetic Role |
| 2-Chloroquinoline-3-carbaldehyde | C₁₀H₆ClNO | Starting material for introducing the quinoline core and functional groups. rsc.orgchemijournal.com |
| Hydrazine hydrate | H₆N₂O | Reagent for introducing the hydrazinyl group at the 2-position. pharmascholars.comrsc.org |
| Sodium borohydride | BH₄Na | Reducing agent for converting the 3-carbaldehyde to a 3-methanol group. nih.gov |
Properties
CAS No. |
1110717-76-4 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.2 |
Purity |
85 |
Origin of Product |
United States |
**synthetic Methodologies for 2 Hydrazinylquinolin 3 Yl Methanol**
Established Synthetic Routes to (2-hydrazinylquinolin-3-yl)methanol
Traditional synthetic approaches to complex quinoline (B57606) derivatives often involve either sequential, multi-step pathways from simpler precursors or efficient one-pot strategies that combine several transformations.
A logical and common approach to synthesizing substituted quinolines like this compound involves a multi-step sequence. This method allows for the controlled and stepwise introduction of the required functional groups onto the quinoline scaffold. A plausible pathway can be inferred from standard heterocyclic chemistry transformations.
A likely synthetic route would begin with the Vilsmeier-Haack reaction, a powerful method for the formylation of activated aromatic compounds. nih.gov Treating a suitable N-acetylaniline with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) would yield a 2-chloro-3-formylquinoline intermediate. nih.govnih.gov This reaction is a cornerstone for creating 3-formylquinolines. nih.gov
Once the 2-chloro-3-formylquinoline is obtained, the next step involves nucleophilic substitution at the C-2 position. The chlorine atom is a good leaving group, readily displaced by nucleophiles. Reacting the intermediate with hydrazine (B178648) hydrate (B1144303), typically in a solvent like ethanol (B145695), would substitute the chlorine with a hydrazinyl group to form (E)-2-chloro-3-(hydrazonomethyl)quinolone. nih.gov
The final step in this proposed pathway is the selective reduction of the formyl group at the C-3 position to a primary alcohol (methanol group). This transformation can be achieved using a mild reducing agent such as sodium borohydride (B1222165) in methanol (B129727) to prevent the reduction of other parts of the molecule. This yields the final product, this compound.
Table 1: Plausible Multi-Step Synthesis of this compound
| Step | Reaction | Reagents & Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Vilsmeier-Haack Formylation | N-acetylaniline, POCl₃, DMF | 2-Chloro-3-formylquinoline |
| 2 | Nucleophilic Substitution | Hydrazine hydrate, Ethanol, Stir overnight | 2-Hydrazinyl-3-formylquinoline hydrazone |
| 3 | Selective Reduction | Sodium borohydride, Methanol | This compound |
This step-by-step approach offers high control over the introduction of each functional group, ensuring the desired isomer is formed.
One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, are highly valued for their efficiency, reduced waste, and time savings. nih.gov While a specific one-pot synthesis for this compound is not documented, numerous strategies exist for creating functionalized quinoline derivatives. researchgate.netacs.org These methods could potentially be adapted to generate analogues of the target compound.
For example, a facile one-pot Friedlander synthesis using graphene oxide as a carbocatalyst has been demonstrated for creating functionalized quinolines. researchgate.net This method involves the condensation of 2-aminoaryl carbonyl compounds with various carbonyl compounds in methanol at 70°C. researchgate.net Another approach involves a three-component coupling of anilines, aldehydes, and alkynes catalyzed by copper(II) triflate under solvent-free conditions. acs.orgacs.orghillsdale.edu This robust process is notable for its ability to produce a wide variety of substituted quinolines. acs.org
These one-pot strategies are advantageous for rapidly building molecular complexity and are central to modern synthetic chemistry. nih.gov
Table 2: Examples of One-Pot Syntheses for Quinoline Derivatives
| Method | Catalysts/Reagents | Starting Materials | Key Advantages |
|---|---|---|---|
| Friedlander Synthesis researchgate.net | Graphene Oxide | 2-aminoaryl carbonyls, active methylene (B1212753) compounds | Green catalyst, good yields, catalyst is reusable. |
| A³ Coupling Reaction acs.org | Copper(II) triflate | Anilines, aldehydes, alkynes | Solvent-free, no special atmosphere needed, high diversity. acs.orgacs.org |
| p-TSA Promoted Synthesis nih.govacs.org | p-toluenesulfonic acid | 2-aminoacetophenone, 1,3-cyclohexanedione, anthranilamide | Green promoter, simultaneous formation of multiple rings. nih.govacs.org |
Emerging Synthetic Approaches for this compound and its Analogues
Recent advances in synthetic chemistry focus on developing more sustainable, efficient, and selective methods. These emerging approaches are highly relevant to the synthesis of complex molecules like this compound.
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This paradigm shift is evident in modern quinoline synthesis, which increasingly employs eco-friendly catalysts and solvents. researchgate.netresearchgate.net
Key green strategies applicable to quinoline synthesis include:
Use of Greener Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. researchgate.net
Eco-Friendly Catalysts : Employing catalysts such as p-toluenesulfonic acid (p-TSA) or nanocatalysts that are recyclable and non-toxic. researchgate.netnih.gov
Waste Minimization : Designing reactions, like one-pot syntheses, that reduce the number of steps and purification processes, thereby minimizing waste. nih.govresearchgate.net
For instance, the synthesis of quinoline derivatives has been successfully carried out using water as a solvent, which is a significant improvement over traditional methods that often require harsh conditions and toxic chemicals. researchgate.net The use of nanocatalysts also offers advantages like high efficiency, selectivity, and reusability. nih.gov
Catalysis is at the heart of modern organic synthesis, offering pathways to higher yields and better selectivity. A variety of catalytic systems have been developed for quinoline synthesis.
Transition Metal Catalysis : Metals like rhodium, ruthenium, copper, and palladium are widely used. mdpi.com For example, copper(II) triflate is an effective catalyst for the three-component synthesis of quinolines. acs.org Rhodium catalysts can facilitate the ortho-C–H bond activation of aromatic amines for subsequent cyclization. mdpi.com Ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones is another efficient one-pot method. mdpi.com
Nanocatalysis : Nanocatalysts are gaining prominence due to their high surface area and unique catalytic properties. nih.gov They have been successfully used in Friedländer annulation and other reactions to produce polysubstituted quinolines in high yields, often under solvent-free conditions. nih.gov
Organocatalysis : Metal-free organocatalysts provide a greener alternative to traditional metal catalysts. hillsdale.edu
Table 3: Comparison of Catalytic Methods in Quinoline Synthesis
| Catalyst Type | Example Catalyst | Typical Reaction | Advantages |
|---|---|---|---|
| Transition Metal | Copper(II) triflate acs.org | A³ Coupling | High efficiency, solvent-free conditions. acs.org |
| Transition Metal | Rhodium complexes mdpi.com | C-H Activation/Cyclization | High regioselectivity, mild conditions. mdpi.com |
| Nanocatalyst | Nickel Nanoparticles nih.gov | Friedlander Annulation | Reusable, environmentally friendly, good yields. nih.gov |
| Organocatalyst | p-toluenesulfonic acid acs.org | Multi-component reaction | Green, metal-free, promotes cyclization. acs.org |
These catalytic methods are crucial for developing efficient and sustainable routes to complex quinoline derivatives.
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner product profiles. nih.govmdpi.com
This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including quinolines and their analogues. For example, a simple and efficient method for synthesizing 2-quinoxalinone-3-hydrazone derivatives, which are structurally similar to the hydrazinyl portion of the target molecule, has been developed using microwave irradiation. nih.gov The synthesis of quinoline derivatives via the Friedländer reaction has also been achieved under microwave conditions using a solid acid catalyst. researchgate.net
The key benefits of microwave-assisted synthesis include:
Rapid Reaction Rates : Significant reduction in reaction time. nih.govnih.gov
Higher Yields : Often provides better yields compared to conventional heating. mdpi.com
Energy Efficiency : Direct heating of the reaction mixture is more energy-efficient. nih.gov
The application of microwave technology is particularly advantageous for multi-step syntheses and for the rapid generation of compound libraries for screening purposes.
Optimization of Reaction Parameters for this compound Production
The choice of solvent is a critical parameter in the synthesis of quinoline derivatives, including this compound, as it can influence reaction rates, equilibria, and the solubility of reactants and products. The synthesis of the precursor, 2-chloro-3-formylquinoline, is often carried out using the Vilsmeier-Haack reaction, where N,N-dimethylformamide (DMF) acts as both a reagent and a solvent. orientjchem.org In the subsequent hydrazinolysis step, where the chloro group at the C-2 position is substituted with a hydrazinyl group, various solvents have been explored for similar quinoline derivatives.
Commonly used solvents for such nucleophilic aromatic substitution reactions include alcohols like ethanol and methanol, as well as aprotic polar solvents like DMF. For instance, the condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with various hydrazides has been successfully carried out in refluxing ethanol. nih.gov In some cases, solvent-free conditions or the use of greener solvents are also being investigated to improve the environmental footprint of the synthesis. nih.gov The purity of the product is also affected by the solvent, as different solvents can lead to varying levels of side products and may complicate the purification process. For example, in the synthesis of related quinolinyl-thiazolidinones, solvent-free conditions catalyzed by β-cyclodextrin-SO3H provided the best yields compared to solvents like methanol, ethanol, toluene, and DMF. nih.gov
The following table summarizes the effect of different solvents on the synthesis of analogous quinoline derivatives, providing insights into potential solvent choices for the production of this compound.
| Solvent System | Reactants | Product | Observations |
| Ethanol (reflux) | 2-chloroquinoline-3-carbaldehyde, isonicotinohydrazide | N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide | Effective for condensation reactions. nih.gov |
| DMF | 2-chloro-8-methoxyquinoline-3-carbaldehyde, phenyl hydrazine | Hydrazone derivative | Common solvent for nucleophilic substitution. orientjchem.org |
| Solvent-free (catalytic β-cyclodextrin-SO3H) | Substituted 2-chloro-3-formylquinolines, anilines, 2-mercaptoacetic acid | Quinolinyl-thiazolidinones | Higher yields compared to conventional solvents. nih.gov |
| Water | Malononitrile, α- or β-naphthol, 2-chloroquinoline-3-carbaldehydes | 2-amino-3-cyano-4-H-chromene derivatives | Green and efficient medium for multicomponent reactions. |
Table 1: Influence of Solvents on the Synthesis of Quinoline Derivatives. This table is illustrative and based on the synthesis of compounds structurally related to this compound.
Temperature is a key parameter that dictates the rate of reaction and can influence the selectivity towards the desired product. In the synthesis of quinoline derivatives, reactions are often carried out at elevated temperatures to overcome activation energy barriers. For example, the reaction of 2-chloro-3-formylquinolines with various nucleophiles is frequently performed under reflux conditions in solvents like ethanol or acetic acid. nih.gov The Vilsmeier-Haack cyclization to form the initial quinoline ring also typically requires heating, often in the range of 80-100°C. orientjchem.org
Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net This technique provides rapid and uniform heating, which can minimize the formation of side products.
Pressure is generally not a critical parameter in the liquid-phase synthesis of this compound under the commonly employed conditions. Most reactions are carried out at atmospheric pressure. However, in specific cases, such as reactions involving gaseous reagents or when trying to influence reaction equilibria in sealed systems, pressure might play a more significant role.
The table below illustrates the impact of temperature on the synthesis of related quinoline compounds.
| Temperature Condition | Reaction Type | Observation |
| Reflux | Condensation/Substitution | Standard condition for achieving sufficient reaction rates. nih.gov |
| 80-100°C | Vilsmeier-Haack Cyclization | Necessary for the formation of the quinoline ring. orientjchem.org |
| Microwave Irradiation | Multicomponent reactions | Significant rate enhancement and improved yields. researchgate.net |
Table 2: Effect of Temperature on the Synthesis of Quinoline Derivatives. This table is illustrative and based on syntheses of analogous compounds.
The stoichiometry of the reactants is a fundamental aspect of reaction optimization, directly impacting the yield of the desired product and the formation of byproducts. In the synthesis of this compound, the molar ratio of the quinoline precursor to hydrazine hydrate is a critical factor. An excess of hydrazine hydrate is often used to ensure complete conversion of the starting material and to drive the equilibrium towards the product side. However, a large excess may lead to the formation of undesired side products or complicate the purification process.
The subsequent reduction of the formyl group to a methanol group, for instance via a Wolff-Kishner reduction or using a reducing agent like sodium borohydride, also requires careful control of the stoichiometry of the reducing agent. wikipedia.orglibretexts.org An insufficient amount will lead to incomplete reduction, while an excess might reduce other functional groups present in the molecule or cause safety hazards.
Reaction time is another crucial variable that needs to be optimized for each step of the synthesis. The progress of the reaction is typically monitored using techniques like thin-layer chromatography (TLC) to determine the point at which the reaction is complete. chemijournal.com Insufficient reaction time will result in low conversion, while excessively long reaction times can lead to the decomposition of the product or the formation of impurities. For example, the reflux time for the reaction of 2-chloro-3-formyl quinoline with substituted anilines is typically around 2-3 hours. chemijournal.com
The following table provides examples of reagent stoichiometry and reaction times used in the synthesis of similar quinoline derivatives.
| Reactant 1 | Reactant 2 | Stoichiometric Ratio (1:2) | Reaction Time | Product Type |
| 2-chloro-3-formyl-quinoline | Substituted aromatic aniline | 1 : 1 | 2-3 hours (reflux) | Schiff base |
| Acetanilide | POCl3/DMF | 1 : 12 (POCl3) / 3 (DMF) | 4-16 hours (80-100°C) | 2-chloro-3-formyl-quinoline |
| 2-chloro-8-methoxyquinoline-3-carbaldehyde | Phenyl hydrazine | 1 : 1.83 | 3 hours (reflux) | Hydrazone derivative |
Table 3: Reagent Stoichiometry and Reaction Times in the Synthesis of Quinoline Derivatives. This table is illustrative and based on the synthesis of compounds analogous to this compound.
**reactivity and Reaction Mechanisms of 2 Hydrazinylquinolin 3 Yl Methanol**
Electrophilic Transformations of (2-hydrazinylquinolin-3-yl)methanol
The hydrazine (B178648) group in this compound is highly nucleophilic and readily reacts with various electrophiles.
The hydrazine moiety can be readily acylated by reacting with acid anhydrides or acid chlorides. For instance, treatment with acetic anhydride (B1165640) would likely yield the corresponding N-acetylated product. youtube.comnih.govresearchgate.netyoutube.com This reaction typically proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., acetate) affords the acylated product. The use of a base, such as pyridine (B92270), is common to neutralize the acid byproduct. nih.gov
Similarly, sulfonylation of the hydrazine group can be achieved using sulfonyl chlorides. The reaction of aryl sulfonyl chlorides with hydrazine hydrate (B1144303) in the presence of a base is a known method for the synthesis of aryl sulfonyl hydrazides. researchgate.net It is expected that this compound would react in a similar manner to yield the corresponding N-sulfonyl derivative. These reactions are significant as sulfonyl hydrazides are versatile intermediates in organic synthesis. mdpi.comnih.gov
Table 1: Representative Acylation and Sulfonylation Reactions
| Electrophile | Reagent/Conditions | Expected Product |
| Acetic Anhydride | Pyridine, room temperature | N'-(3-(hydroxymethyl)quinolin-2-yl)acetohydrazide |
| Benzenesulfonyl Chloride | Triethylamine, CH₂Cl₂ | N'-(3-(hydroxymethyl)quinolin-2-yl)benzenesulfonohydrazide |
This table presents expected products based on the known reactivity of hydrazines.
The nucleophilic character of the hydrazine group also allows for alkylation and arylation reactions. While specific examples with this compound are not extensively documented, the reactivity of related hydrazinylquinolines suggests that these transformations are feasible. The reaction of monosulfonyl hydrazides with alkyl bromides in the presence of a base typically results in N-alkylation. researchgate.net
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the arylation of nitrogen-containing heterocycles. Although direct C-H arylation of the quinoline (B57606) ring is a known process, selective N-arylation of the hydrazine moiety would likely require specific catalytic systems to control regioselectivity. mdpi.com
Nucleophilic Transformations Involving this compound
The hydrazine group can also act as a binucleophile, participating in condensation and cyclization reactions to form a variety of heterocyclic systems.
This compound is expected to undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a classic transformation of hydrazines and is typically carried out under acidic or basic catalysis. The resulting hydrazones can be stable compounds or can serve as intermediates for further reactions.
One of the most significant applications of hydrazinylquinolines is their use as precursors for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]quinolines. mdpi.commdpi.comnih.govresearchgate.net These compounds are of interest due to their potential biological activities. The reaction of 2-hydrazinylquinolines with β-dicarbonyl compounds or their equivalents is a common strategy for the construction of the pyrazolo[3,4-b]quinoline scaffold. mdpi.com
In the case of this compound, intramolecular cyclization could also be envisioned. For instance, activation of the hydroxymethyl group (e.g., by conversion to a leaving group) could be followed by nucleophilic attack from the hydrazine moiety to form a fused pyrazolidinone ring system. Furthermore, palladium-catalyzed intramolecular cyclization involving the quinoline ring and a suitably functionalized hydrazine side chain is a known method for accessing complex fused heterocycles. mdpi.com
Table 2: Examples of Cyclization Reactions Leading to Pyrazolo[3,4-b]quinolines
| Reactant 1 | Reactant 2 | Product | Reference |
| 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | Hydrazine hydrate | 3-Amino-4-phenyl-1,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-9-one | mdpi.comnih.gov |
| 2-Chloro-3-acetylquinoline | Hydrazine | 3-Methyl-1H-pyrazolo[3,4-b]quinoline | mdpi.com |
Oxidative and Reductive Pathways of this compound
The hydrazine and hydroxymethyl groups are susceptible to oxidation and reduction, offering further avenues for chemical modification.
The oxidation of hydrazines can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can yield diazenes, while stronger oxidants can cleave the N-N bond. The autoxidation of 4-hydrazinylquinolin-2(1H)-one has been reported to lead to a dimerization and oxidation cascade. nih.gov It is plausible that this compound could undergo similar transformations. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. For example, oxidation of a methyl group on a quinoline ring to a carboxylic acid is a known transformation. youtube.com
Reduction of the hydrazine moiety to an amine can be achieved using various reducing agents. The reduction of aryl hydrazines to the corresponding anilines is a well-established reaction. researchgate.netmdpi.com Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst could potentially effect this transformation. mdpi.com The hydroxymethyl group is generally stable to these conditions unless activated.
Mechanistic Elucidation of Key Reactions of this compound
The mechanistic pathways of this compound reactions are largely dictated by the versatile reactivity of the hydrazinyl moiety. This group can act as a potent nucleophile, a precursor to hydrazones, and a participant in cyclization reactions.
Transition State Analysis and Reaction Energetics
The initial step involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon of the aldehyde. This leads to the formation of a tetrahedral intermediate. The transition state for this step would involve the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbon-oxygen double bond. The energetics of this transition state would be influenced by the electrophilicity of the aldehyde and the nucleophilicity of the hydrazinyl group.
In the context of cyclization reactions, such as those observed in the autoxidation of 4-hydrazinylquinolin-2(1H)-ones to form pyridazino[4,3-c:5,6-c′]diquinolines, density functional theory (DFT) calculations could provide valuable information on the transition states and energetics. nih.gov Such studies on analogous systems would likely reveal the activation barriers for the various steps, including the initial oxidation of the hydrazine and the subsequent intramolecular cyclization and aromatization steps.
Interactive Data Table: Hypothetical Energetic Profile for Hydrazone Formation
Since specific experimental data for this compound is unavailable, the following table presents a hypothetical energetic profile for the reaction with a generic aldehyde, based on general principles of organic reaction mechanisms.
| Reaction Step | Reactants | Transition State | Products | ΔG‡ (kcal/mol) (Hypothetical) | ΔG (kcal/mol) (Hypothetical) |
| Nucleophilic Addition | This compound + R-CHO | [TS1]‡ | Tetrahedral Intermediate | 10-15 | < 0 |
| Dehydration | Tetrahedral Intermediate | [TS2]‡ | Hydrazone + H₂O | 5-10 | < 0 |
Identification of Reaction Intermediates
The identification of reaction intermediates is crucial for a complete mechanistic understanding. In the reactions of this compound, several key intermediates can be proposed based on established reactivity patterns of hydrazinylquinolines.
One of the most common and isolable types of intermediates is the hydrazone , formed by the reaction of the hydrazinyl group with aldehydes or ketones. These Schiff bases are often stable compounds that can be characterized using standard spectroscopic techniques. For example, the reaction of 2-chloro-3-formylquinolines with phenylhydrazine (B124118) is known to produce the corresponding Schiff base intermediates. ontosight.ai
In multi-step syntheses, the initial product of the reaction of this compound can serve as an intermediate for further transformations. For instance, quinoline-based hydrazide-hydrazones have been synthesized where a hydrazone serves as a key intermediate that undergoes a subsequent amide coupling reaction. mdpi.com
In more complex transformations, such as the formation of fused heterocyclic systems, the initial cyclized product can be considered a key intermediate. For example, in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from a chloroquinoline, a hydrazinyl-substituted pyrazolopyrimidine is formed as an intermediate which can then undergo further reactions. pharmascholars.com
The autoxidation of 4-hydrazinylquinolin-2(1H)-ones likely proceeds through radical intermediates or highly reactive diazene-type species, although these are typically transient and difficult to detect directly. nih.gov Spectroscopic studies, such as electron paramagnetic resonance (EPR) for radical intermediates or trapping experiments, would be necessary for their definitive identification.
**derivatization Strategies and Analogue Synthesis Based on the 2 Hydrazinylquinolin 3 Yl Methanol Scaffold**
Synthesis of Substituted (2-hydrazinylquinolin-3-yl)methanol Derivatives
The generation of analogues of this compound can be systematically approached by modifying its three key components: the hydrazine (B178648) moiety, the quinoline (B57606) ring system, and the hydroxymethyl group.
The hydrazine group is a potent nucleophile and a precursor to a wide array of functional groups. Its derivatization is a primary strategy for analogue synthesis.
Acylation: The reaction of the hydrazine moiety with acyl chlorides or anhydrides under basic conditions is expected to yield the corresponding N-acylhydrazinyl derivatives. This transformation allows for the introduction of a variety of acyl groups, influencing the electronic properties and steric bulk of the molecule.
Condensation with Carbonyl Compounds: The hydrazine group readily condenses with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically carried out in a protic solvent, often with acid catalysis. The resulting hydrazones can exist as E/Z isomers and serve as intermediates for further transformations or as final products with potential biological activity.
Sulfonylation: Reaction with sulfonyl chlorides would lead to the formation of N-sulfonylhydrazinyl derivatives, introducing the bioisosterically important sulfonamide linkage.
| Reactant | Resulting Functional Group | Potential Product Class |
| Acyl Halide/Anhydride (B1165640) | Acylhydrazide | N-Acyl-(2-hydrazinylquinolin-3-yl)methanol Derivatives |
| Aldehyde/Ketone | Hydrazone | (2-(2-Alkylidene/Arylmethylidene)hydrazinylquinolin-3-yl)methanol Derivatives |
| Sulfonyl Chloride | Sulfonylhydrazide | N'-Sulfonyl-(2-hydrazinylquinolin-3-yl)methanol Derivatives |
The quinoline ring itself can be a target for modification, although the reactivity will be influenced by the existing substituents.
Electrophilic Aromatic Substitution: The electron-donating nature of the hydrazine and hydroxymethyl groups is expected to activate the quinoline ring towards electrophilic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would likely occur at the electron-rich positions of the benzene (B151609) ring portion of the quinoline system. The precise regioselectivity would depend on the reaction conditions and the directing effects of the substituents.
N-Alkylation of the Quinoline Nitrogen (in related systems): While direct N-alkylation of the quinoline nitrogen in this compound is not prominently documented, studies on the closely related (2-chloroquinolin-3-yl)methanol (B155800) have demonstrated regioselective N-alkylation with N-heterocyclic compounds under Mitsunobu reaction conditions. researchgate.netepa.gov This suggests a potential route for linking the quinoline scaffold to other heterocyclic systems via the ring nitrogen, possibly after protection of the more nucleophilic hydrazine group.
| Reaction Type | Potential Reagents | Expected Modification |
| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group onto the benzene ring of the quinoline |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Introduction of a halogen atom onto the benzene ring of the quinoline |
| N-Alkylation (by analogy) | N-Heterocycle, DEAD, PPh₃ | Attachment of an N-heterocycle to the quinoline nitrogen |
The primary alcohol of the hydroxymethyl group offers another site for derivatization.
Esterification: The hydroxymethyl group can be converted to an ester through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). The Fischer esterification, employing a carboxylic acid and an acid catalyst, is a common method for this transformation. masterorganicchemistry.com This modification can be used to introduce a wide range of ester functionalities, potentially acting as prodrugs or modulating lipophilicity.
Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent would determine the product. Milder reagents like pyridinium (B92312) chlorochromate (PCC) would likely yield the aldehyde, (2-hydrazinylquinoline-3-carbaldehyde), while stronger oxidants such as potassium permanganate (B83412) (KMnO₄) would lead to the carboxylic acid, (2-hydrazinylquinoline-3-carboxylic acid). These oxidized derivatives are valuable intermediates for further synthesis.
Etherification: Conversion of the alcohol to an ether can be achieved through Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
| Reaction Type | Resulting Functional Group | Potential Product |
| Esterification | Ester | (2-Hydrazinylquinolin-3-yl)methyl carboxylates |
| Oxidation (mild) | Aldehyde | 2-Hydrazinylquinoline-3-carbaldehyde |
| Oxidation (strong) | Carboxylic Acid | 2-Hydrazinylquinoline-3-carboxylic acid |
| Etherification | Ether | 3-(Alkoxymethyl)-2-hydrazinylquinoline |
Ring Annulation and Fusion Reactions Utilizing this compound
The bifunctional nature of the 2-hydrazinyl and 3-hydroxymethyl (or its oxidized derivatives) groups in close proximity makes this compound an excellent precursor for the synthesis of fused heterocyclic systems.
Ring-closing reactions involving the hydrazine and a suitable electrophile can lead to the formation of new heterocyclic rings fused to the quinoline core. A prominent example is the synthesis of pyrazolo[3,4-b]quinolines. The reaction of a 2-hydrazinylquinoline with a β-dicarbonyl compound or a molecule with a similar reactive functionality would lead to a cyclocondensation reaction, forming a pyrazole (B372694) ring fused to the quinoline at the 2- and 3-positions.
The intramolecular cyclization of derivatives of this compound is a powerful strategy for generating novel fused heterocycles. For instance, if the hydroxymethyl group is first oxidized to an aldehyde, an intramolecular condensation with the adjacent hydrazine moiety could potentially lead to the formation of a fused pyrazolinol system, which might then aromatize.
A key and well-documented transformation is the synthesis of pyrazolo[3,4-b]quinolines. Although often starting from precursors like 2-chloro-3-formylquinoline which is then reacted with hydrazine, the this compound scaffold is conceptually just one step away from intermediates that would lead to such fused systems. For example, oxidation of the hydroxymethyl group to an aldehyde, followed by reaction with a suitable reagent to introduce a leaving group at the 2-position, and subsequent cyclization with the hydrazine would yield the pyrazolo[3,4-b]quinoline core.
| Starting Scaffold Derivative | Reaction Type | Fused Heterocyclic System |
| 2-Hydrazinylquinoline-3-carbaldehyde | Intramolecular Cyclocondensation | Pyrazolo[3,4-b]quinoline derivatives |
| This compound | Cyclization with β-dicarbonyls | Substituted Pyrazolo[3,4-b]quinolines |
Structure-Reactivity Relationships in this compound Analogues
The chemical reactivity of analogues derived from the this compound scaffold is intricately linked to the electronic and steric properties of substituents on the quinoline core, as well as modifications to the hydrazinyl and methanol (B129727) moieties. Understanding these relationships is crucial for predicting reaction outcomes and designing synthetic pathways to novel compounds. The reactivity of this scaffold is primarily governed by the interplay between the electron-deficient pyridine (B92270) part of the quinoline ring, the electron-rich benzene part, and the nucleophilic character of the hydrazinyl group. ontosight.aiquimicaorganica.orgscribd.com
Influence of Substituents on the Quinoline Ring:
The nature and position of substituents on the quinoline ring significantly modulate the reactivity of the entire molecule. The quinoline system consists of a benzene ring fused to a pyridine ring, and electrophilic substitutions generally occur on the more electron-rich benzene ring, favoring positions 5 and 8. quimicaorganica.org
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups on the benzene portion of the quinoline ring increase the electron density of the aromatic system. acs.orgacs.org This enhances the rate of electrophilic aromatic substitution reactions. For instance, the presence of an -OMe group at the C-6 or C-8 position can facilitate reactions like nitration or halogenation on the benzo-ring. acs.org Conversely, EDGs can decrease the reactivity of the hydrazinyl group towards electrophiles by increasing its electron density and potentially making it a harder nucleophile.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl, -Br) decrease the electron density of the quinoline ring, making electrophilic substitution more difficult. acs.orgacs.org However, they can enhance the reactivity of the ring towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions of the pyridine ring. For example, a chloro-substituent at the 4- or 7-position can make the quinoline N-oxide more susceptible to certain substitution reactions. acs.org EWGs on the quinoline ring will also decrease the basicity and nucleophilicity of the hydrazinyl group.
Reactivity of the Hydrazinyl Group:
The hydrazinyl group at the C-2 position is a key functional handle for derivatization. Its reactivity is characteristic of hydrazines, which are known for their nucleophilicity and ability to form hydrazones. ontosight.ai
Condensation Reactions: The terminal -NH₂ of the hydrazinyl group readily undergoes condensation with aldehydes and ketones to form the corresponding hydrazones. nih.govresearchgate.net The rate and equilibrium of this reaction are influenced by the electronic environment. Electron-withdrawing groups on the quinoline ring can decrease the nucleophilicity of the hydrazinyl nitrogen, potentially slowing down the initial attack on the carbonyl carbon.
N-Alkylation and N-Acylation: The hydrazinyl group can be alkylated or acylated. ontosight.ai The presence of two nitrogen atoms offers different potential sites for reaction, and the regioselectivity can be influenced by steric hindrance and the electronic nature of the substituents on the quinoline ring.
Role of the Methanol Group:
The (hydroxymethyl) group at the C-3 position introduces another reactive site.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (quinoline-3-carbaldehyde) or carboxylic acid. These derivatives are valuable intermediates for further functionalization, such as the synthesis of Schiff bases or amides.
Esterification and Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides, to produce a range of analogues with modified properties.
Steric Effects:
Steric hindrance plays a significant role in the reactivity of these analogues. youtube.com Bulky substituents adjacent to a reactive site can impede the approach of a reagent, thereby slowing down or preventing a reaction. For example, a large substituent at the C-4 position could hinder reactions at the C-3 methanol group or the C-2 hydrazinyl group. Similarly, steric bulk on an incoming electrophile or nucleophile can influence the regioselectivity of a reaction. acs.org
The interplay of these electronic and steric factors is summarized in the table below, providing a predictive framework for the reactivity of this compound analogues.
Table 1: Predicted Structure-Reactivity Relationships in this compound Analogues
| Modification | Position of Substituent | Type of Substituent | Effect on Quinoline Ring Reactivity (Electrophilic Attack) | Effect on Hydrazinyl Group Nucleophilicity | Effect on Methanol Group Reactivity |
| Quinoline Ring Substitution | C-5, C-6, C-7, C-8 | Electron-Donating (e.g., -OCH₃, -CH₃) | Increased | Slightly Decreased | Minimal |
| C-5, C-6, C-7, C-8 | Electron-Withdrawing (e.g., -NO₂, -Cl) | Decreased | Decreased | Minimal | |
| C-4 | Bulky Group | Steric hindrance may direct substitution to other positions | Steric hindrance to reaction | Steric hindrance to reaction | |
| Hydrazinyl Group Modification | N/A | Acylation (forms hydrazide) | Minimal direct effect on ring | Significantly Decreased | Minimal |
| N/A | Formation of Hydrazone | Minimal direct effect on ring | Eliminated at one nitrogen | Minimal | |
| Methanol Group Modification | N/A | Oxidation to Aldehyde | Increases electron-withdrawing character at C-3 | Decreased | N/A |
| N/A | Esterification | Minimal | Minimal | Eliminated |
**advanced Spectroscopic and Structural Characterization of 2 Hydrazinylquinolin 3 Yl Methanol and Its Derivatives**
X-ray Crystallographic Analysis for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is a powerful tool for establishing the absolute configuration of chiral molecules. In the case of derivatives of (2-hydrazinylquinolin-3-yl)methanol that possess stereogenic centers, X-ray analysis can unambiguously determine the spatial arrangement of substituents. The technique of time-dependent density functional theory (TDDFT) has also been applied to determine the absolute configuration of complex molecules by comparing calculated and experimental electronic circular dichroism (ECD) spectra. researchgate.net For conformationally flexible molecules, such as those with rotatable bonds, X-ray diffraction reveals the preferred conformation adopted in the crystalline state. researchgate.net This information is crucial for understanding structure-activity relationships, as the biological activity of a molecule is often intrinsically linked to its specific three-dimensional shape.
The arrangement of molecules within a crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. researchgate.netmdpi.com For quinoline (B57606) derivatives, these interactions can include hydrogen bonding (e.g., N-H···O, O-H···N), π-π stacking between the aromatic quinoline rings, and weaker C-H···π interactions. rsc.org The hydrazinyl and methanol (B129727) groups in this compound are particularly important as they can act as both hydrogen bond donors and acceptors, leading to the formation of complex supramolecular architectures. nih.gov Hirshfeld surface analysis is a computational tool often used in conjunction with X-ray data to visualize and quantify these intermolecular contacts, providing a detailed picture of how molecules interact with their neighbors in the crystal. researchgate.net The study of these interactions is critical for understanding the physical properties of the solid material, such as melting point and solubility. Strong hydrogen bonds are often the most significant influence on crystal packing, occurring much more frequently than would be expected by chance. rsc.orgresearchgate.net
High-Resolution Mass Spectrometry for Elucidating Reaction Products and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is an essential tool for confirming the elemental composition of newly synthesized compounds and for studying their fragmentation behavior. Techniques such as electrospray ionization (ESI) are commonly used to generate gas-phase ions of quinoline derivatives for mass analysis. researchgate.net
The mass spectrum of a quinoline-hydrazone derivative can show a molecular ion peak, which provides the accurate mass of the compound, and a series of fragment ions. researchgate.net The fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure. For instance, the loss of small, stable neutral molecules like HCN from the quinoline ring is a common fragmentation pathway for quinoline derivatives. rsc.org In studies of quinoline-hydrazone derivatives, fragmentation can occur at the hydrazone linkage, providing information about the different components of the molecule. researchgate.net For 8-hydrazinylquinoline, prominent peaks in its mass spectrum have been identified, which can be used for its characterization. nih.gov The derivatization of compounds with 2-hydrazinoquinoline (B107646) (HQ) has been shown to improve their detection and separation in LC-MS analysis. researchgate.netnih.gov
Below is a representative table of potential fragments that could be observed in the mass spectrum of a this compound derivative.
| Fragment | Proposed Structure | Significance |
| [M+H]⁺ | Intact protonated molecule | Confirms molecular weight |
| [M-H₂O+H]⁺ | Loss of a water molecule | Indicates presence of a hydroxyl group |
| [M-N₂H₃+H]⁺ | Loss of the hydrazinyl group | Confirms the hydrazinyl substituent |
| [C₉H₇N]⁺ | Quinoline radical cation | Characteristic fragment of the quinoline core |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques are often required for the unambiguous assignment of all signals and for gaining deeper insights into stereochemistry and molecular dynamics. researchgate.net
Two-dimensional NMR experiments provide correlation data that reveal how different nuclei within a molecule are related to each other. youtube.comslideshare.netepfl.ch
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. researchgate.netsdsu.edu It is invaluable for tracing out the spin systems within a molecule, such as the protons on the quinoline ring and the side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. researchgate.netsdsu.edu This is a crucial experiment for assigning the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. researchgate.netsdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, even if they are not directly bonded. slideshare.netresearchgate.net This is a key technique for determining stereochemistry and the conformation of molecules in solution.
The following table provides a hypothetical example of ¹H and ¹³C NMR chemical shift assignments for a derivative of this compound, which would be determined using the combination of these 2D NMR techniques. acs.org
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| 4 | 7.8 | 135.0 | H4 to C2, C5, C9 |
| 5 | 7.5 | 128.0 | H5 to C4, C7, C9 |
| 6 | 7.2 | 125.0 | H6 to C8 |
| 7 | 7.6 | 129.0 | H7 to C5, C9 |
| 8 | 7.9 | 127.0 | H8 to C6, C10 |
| CH₂OH | 4.5 | 60.0 | CH₂ to C3, C2 |
| NH | 8.5 | - | NH to C2 |
| NH₂ | 5.0 | - | NH₂ to C2 |
Molecules are not static entities and can undergo a variety of dynamic processes, such as bond rotation and ring flipping. Dynamic NMR (DNMR) spectroscopy is used to study these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals may be observed for each conformer. As the temperature is increased, these signals broaden and eventually coalesce into a single, averaged signal. Analysis of this line-shape behavior can provide quantitative information about the energy barriers associated with the conformational changes. researchgate.net For derivatives of this compound, DNMR could be used to study the rotation around the C-C bond connecting the methanol group or the C-N bond of the hydrazinyl substituent. uncw.eduuncw.edu
Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Interaction Studies
Vibrational spectroscopy is fundamental to the characterization of this compound, offering a detailed fingerprint of its molecular structure. Both FTIR and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to bond strengths, bond angles, and atomic masses. The resulting spectra display a series of bands, with each peak corresponding to a specific vibrational motion.
In the context of this compound, key functional groups give rise to characteristic vibrational bands. The O-H stretch of the methanol group, the N-H stretches of the hydrazinyl moiety, and the C=N and C=C stretching vibrations within the quinoline ring system are all readily identifiable. The precise frequencies of these bands can be influenced by the molecule's environment and intermolecular interactions.
A hypothetical FTIR spectrum of this compound would exhibit characteristic absorption bands. For instance, the O-H stretching vibration of the primary alcohol would be expected in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the hydrazinyl group would likely appear in a similar range, often as multiple bands corresponding to symmetric and asymmetric stretches. The aromatic C-H stretching vibrations of the quinoline ring would be observed just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the heterocyclic ring would produce a series of bands in the 1400-1650 cm⁻¹ region. The C-O stretching of the alcohol and the N-N stretching of the hydrazine (B178648) would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.
Raman spectroscopy provides complementary information. While strong dipole changes lead to intense FTIR bands, vibrations that cause a significant change in polarizability result in strong Raman signals. For this compound, the symmetric vibrations of the quinoline ring system are expected to be particularly strong in the Raman spectrum.
Table 1: Hypothetical Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| O-H Stretch | 3200-3600 | Alcohol |
| N-H Stretch | 3100-3500 | Hydrazine |
| Aromatic C-H Stretch | 3000-3100 | Quinoline |
| C=C/C=N Stretch | 1400-1650 | Quinoline |
| C-O Stretch | 1000-1300 | Alcohol |
| N-N Stretch | 1000-1200 | Hydrazine |
Probing Hydrogen Bonding Interactions
Hydrogen bonding plays a crucial role in the solid-state structure and properties of molecules like this compound, which possesses multiple hydrogen bond donors (-OH and -NH₂) and acceptors (the nitrogen atoms of the quinoline and hydrazinyl groups). Vibrational spectroscopy is exceptionally sensitive to the effects of hydrogen bonding.
The formation of a hydrogen bond typically leads to a red-shift (a shift to lower frequency) and broadening of the stretching frequency of the donor group (e.g., O-H or N-H). This is because the hydrogen bond weakens the covalent O-H or N-H bond, lowering the energy required to excite its stretching vibration. The extent of this shift is often correlated with the strength of the hydrogen bond.
For this compound, a variety of intermolecular and potentially intramolecular hydrogen bonds can be envisaged. For instance, the hydroxyl group could act as a hydrogen bond donor to the nitrogen of the quinoline ring of a neighboring molecule, or to one of the nitrogen atoms of the hydrazinyl group. Similarly, the N-H groups of the hydrazinyl moiety can participate in hydrogen bonding. In solution, the nature and extent of hydrogen bonding will be influenced by the solvent's polarity and its own hydrogen bonding capabilities. In a study of methanol-chloroform solutions, changes in the O-H stretching vibration of methanol indicated complex formation through hydrogen bonding. dtu.dk The analysis of vibrational spectra in such systems can reveal the presence of different types of molecular complexes. dtu.dk
By comparing the vibrational spectra of this compound in different states (e.g., solid-state vs. dilute solution in a non-polar solvent), the presence and nature of hydrogen bonding can be inferred. For example, a study on quinoline-triazoles demonstrated how C-H···N hydrogen bonding interactions could be identified and correlated with the crystal packing. nih.gov Theoretical calculations, such as Quantum Theory of Atoms in Molecules (QTAIM), can complement experimental spectroscopic data to provide a deeper understanding of the strength and nature of these interactions. frontiersin.org
Table 2: Expected Effects of Hydrogen Bonding on Key Vibrational Frequencies of this compound
| Vibrational Mode | Frequency in Non-H-bonding Environment | Frequency in H-bonding Environment | Expected Change |
| O-H Stretch | ~3600 cm⁻¹ | <3500 cm⁻¹ (broad) | Red-shift and broadening |
| N-H Stretch | ~3400-3500 cm⁻¹ | <3400 cm⁻¹ (broad) | Red-shift and broadening |
In-Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time is invaluable for understanding reaction mechanisms, kinetics, and for process optimization. In-situ FTIR and Raman spectroscopy are powerful techniques for this purpose, allowing for the continuous tracking of reactant consumption and product formation without the need for sample extraction. youtube.comyoutube.com
For reactions involving this compound, such as its synthesis or its conversion into derivatives, in-situ vibrational spectroscopy can provide a wealth of information. For example, in a reaction where the hydrazinyl group is transformed into a triazole ring, one would expect to see the disappearance of the characteristic N-H stretching bands and the appearance of new bands associated with the triazole ring structure. Similarly, if the alcohol functionality is oxidized to an aldehyde or carboxylic acid, the disappearance of the O-H and C-O stretching bands of the alcohol would be accompanied by the emergence of a strong C=O stretching band.
The application of in-situ FTIR has been demonstrated in monitoring various organic reactions, including those under electrochemical control. rsc.orgnih.gov By coupling an electrochemical cell with an FTIR spectrometer, it is possible to obtain real-time kinetic data and gain mechanistic insights. rsc.orgnih.gov This methodology could be applied to study the electrochemical behavior of this compound.
The data obtained from in-situ monitoring can be used to generate concentration profiles of reactants, intermediates, and products over time. This kinetic information is crucial for determining reaction rates, identifying reaction intermediates, and elucidating the reaction mechanism. youtube.com
Table 3: Hypothetical Application of In-Situ FTIR for Monitoring the Oxidation of the Alcohol Group in this compound
| Reaction Stage | Key Species | Expected FTIR Signature Change |
| Start of Reaction | This compound | Prominent O-H stretch (~3400 cm⁻¹), C-O stretch (~1050 cm⁻¹) |
| Reaction Progress | (2-hydrazinylquinolin-3-yl)methanal (aldehyde intermediate) | Decrease in O-H and C-O bands. Emergence of a strong C=O stretch (~1700 cm⁻¹) |
| End of Reaction | 2-hydrazinylquinoline-3-carboxylic acid (final product) | Disappearance of aldehyde C=O. Appearance of broad O-H stretch (acid) and carboxylic C=O stretch (~1710 cm⁻¹) |
**computational and Theoretical Investigations of 2 Hydrazinylquinolin 3 Yl Methanol**
Quantum Chemical Calculations on (2-hydrazinylquinolin-3-yl)methanol
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of this compound.
The electronic structure of a molecule is pivotal in determining its chemical reactivity and spectroscopic behavior. For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests a higher propensity for the molecule to undergo chemical reactions. nih.gov
Theoretical calculations, often performed using methods like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can predict the energies of the HOMO and LUMO. researchgate.netdergipark.org.tr For analogous quinoline (B57606) derivatives, DFT calculations have been employed to determine these values and have shown good correlation with experimental data obtained from UV-vis spectroscopy. researchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In this compound, the electronegative nitrogen and oxygen atoms are expected to be regions of high electron density, while the hydrogen atoms of the hydrazinyl and methanol (B129727) groups would be electron-deficient. nih.govnih.gov
Table 1: Theoretical Electronic Properties of a Representative Heterocyclic Compound
| Parameter | Calculated Value | Significance |
| HOMO Energy | -0.26751 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. nih.gov |
| LUMO Energy | -0.18094 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. nih.gov |
| HOMO-LUMO Gap (ΔE) | 0.08657 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. nih.gov |
Note: The values presented are for a representative heterocyclic compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, and are illustrative of the types of parameters calculated for similar molecules. nih.gov
Quantum chemical calculations can also predict various spectroscopic parameters, which can then be compared with experimental results for validation of the computational model. For instance, theoretical calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound. researchgate.net By comparing the calculated vibrational frequencies and chemical shifts with experimental data, a more detailed assignment of the spectral bands can be achieved. researchgate.netepstem.net
Reaction Pathway Modeling and Transition State Calculations
Understanding the mechanisms of chemical reactions involving this compound is crucial for its application in synthesis and materials science. Computational modeling can map out the potential energy surfaces of reactions, identifying the most favorable pathways.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a given reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates. For example, in reactions where this compound acts as a precursor, computational modeling can elucidate the step-by-step mechanism of its transformation into other compounds.
The solvent in which a reaction is carried out can have a significant impact on its energetics and outcome. Computational models can account for solvation effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation. nih.gov For a molecule like this compound, which has hydrogen-bonding capabilities, interactions with protic solvents like methanol or water would be particularly important to model accurately. nih.gov These interactions can stabilize or destabilize transition states and intermediates, thereby altering the reaction pathway and kinetics. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Predictive Interaction Studies
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. These simulations can reveal the preferred conformations of the molecule and how it interacts with other molecules in its environment.
By simulating the molecule in a solvent box, typically with water or methanol, researchers can observe the formation and breaking of intermolecular hydrogen bonds. arxiv.org This is particularly relevant for understanding the solubility and aggregation behavior of this compound. MD simulations can also be used to predict how the molecule might interact with a biological target or a material surface, providing insights into its potential applications in drug design or materials science. The analysis of these simulations can yield information on the average number of hydrogen bonds, coordination numbers, and the radial distribution functions, all of which describe the microscopic structure of the system. arxiv.org
Structure-Reactivity Relationship Prediction via Computational Methods
Computational chemistry provides a powerful lens for predicting the reactivity of complex organic molecules like this compound. By employing theoretical models, researchers can elucidate the intricate relationship between a molecule's three-dimensional structure and its chemical behavior, offering insights that are often difficult to obtain through experimental means alone. While specific computational studies on this compound are not extensively available in public literature, the principles of computational chemistry and the wealth of research on related quinoline derivatives allow for a robust prediction of its structure-reactivity profile.
At the heart of these predictive methods lies the analysis of the molecule's electronic structure. The distribution of electrons within the quinoline core, and the influence of the hydrazinyl and methanol substituents, are key determinants of its reactivity. Computational techniques, particularly Density Functional Theory (DFT), are adept at mapping out electron density, identifying regions susceptible to electrophilic or nucleophilic attack, and calculating various molecular properties that correlate with reactivity.
Influence of Substituents on the Quinoline Core
The reactivity of the quinoline ring system is significantly modulated by the electronic nature of its substituents. The hydrazinyl (-NHNH2) group at the C2 position and the methanol (-CH2OH) group at the C3 position of this compound are expected to have a profound impact on the electron distribution of the heterocyclic ring.
The hydrazinyl group is a strong electron-donating group due to the presence of lone pairs on the nitrogen atoms. This donation of electron density into the quinoline ring, primarily through the resonance effect, increases the nucleophilicity of the ring system. This enhanced electron density would likely make the quinoline core more susceptible to electrophilic substitution reactions. Conversely, the methanol group, while having a hydroxyl group, is primarily an electron-withdrawing group in this context due to the inductive effect of the oxygen atom. However, its effect is generally considered weaker compared to the powerful electron-donating character of the hydrazinyl group.
Predicted Reactive Sites and Molecular Properties
Computational models can predict the most probable sites for chemical reactions. For this compound, the hydrazinyl group itself presents a primary site of reactivity, being susceptible to oxidation or reactions with electrophiles. Within the quinoline ring, the increased electron density from the hydrazinyl group is anticipated to activate certain positions towards electrophilic attack.
Key molecular properties that can be computationally predicted to understand reactivity are summarized in the table below. These descriptors provide a quantitative basis for assessing the chemical behavior of the molecule.
| Reactivity Descriptor | Predicted Influence on this compound | Implication for Reactivity |
| Highest Occupied Molecular Orbital (HOMO) Energy | The electron-donating hydrazinyl group is expected to raise the HOMO energy. | A higher HOMO energy indicates a greater propensity to donate electrons, suggesting increased reactivity towards electrophiles. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | The overall effect on LUMO energy is less straightforward but the electron-rich nature of the molecule might slightly raise it. | A higher LUMO energy suggests a lower propensity to accept electrons, indicating reduced reactivity towards nucleophiles at the ring. |
| HOMO-LUMO Gap | The increased HOMO energy is likely to result in a smaller HOMO-LUMO gap. | A smaller energy gap is generally associated with higher chemical reactivity and lower kinetic stability. |
| Molecular Electrostatic Potential (MEP) | MEP maps would likely show negative potential (red regions) around the nitrogen atoms of the hydrazinyl group and the oxygen of the methanol group, indicating nucleophilic centers. Positive potential (blue regions) would be expected on the hydrogen atoms of the hydrazinyl and hydroxyl groups. | These maps visually guide the prediction of sites for electrophilic and nucleophilic attack, respectively. |
| Natural Bond Orbital (NBO) Analysis | NBO analysis would quantify the charge distribution, revealing the extent of electron donation from the hydrazinyl group to the quinoline ring and the polarization of bonds. | This provides a detailed picture of the electronic structure and helps in understanding the stability and reactivity of different parts of the molecule. |
**applications of 2 Hydrazinylquinolin 3 Yl Methanol and Its Derivatives in Non Biological Domains**
Role as a Versatile Building Block in Organic Synthesis
(2-hydrazinylquinolin-3-yl)methanol is recognized as a heterocyclic building block, a class of compounds fundamental to the synthesis of more complex molecules. rsc.orgmoldb.com Its utility stems from the presence of multiple reactive sites that can be selectively targeted to construct diverse molecular architectures.
The bifunctional nature of this compound, possessing both a nucleophilic hydrazine (B178648) group and a hydroxyl group, makes it a promising candidate for the synthesis of advanced organic materials. The hydrazine moiety can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. organicchemistrydata.orgfiveable.me These hydrazones can be key intermediates in the synthesis of various heterocyclic systems, such as pyrazoles and pyridazines, which are important scaffolds in materials science.
Furthermore, the methanol (B129727) group can be oxidized to an aldehyde or a carboxylic acid, or can be used in esterification and etherification reactions. This dual reactivity allows for the incorporation of the quinoline (B57606) unit into larger polymeric structures or functional materials. For instance, polymerization reactions involving both the hydrazine and methanol functionalities could lead to the formation of novel polymers with unique optical and electronic properties conferred by the quinoline core.
In the realm of complex molecule synthesis, this compound serves as a valuable intermediate. The hydrazine group is a key player in well-established organic reactions such as the Wolff-Kishner reduction, which converts carbonyl groups into methylene (B1212753) groups. organicchemistrydata.org This reaction is crucial for the deoxygenation of ketones and aldehydes in the course of a multi-step synthesis.
Moreover, the hydrazine functional group can be a precursor for the formation of other nitrogen-containing functional groups. For example, it can be oxidized to a diazonium salt, which can then be substituted by a wide range of nucleophiles. The quinoline backbone itself is a privileged structure in medicinal chemistry and materials science, and the ability to further functionalize it through the hydrazine and methanol groups allows for the generation of a library of derivatives with diverse properties. An example of a reaction involving a related compound is the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, which leads to the formation of complex pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. mdpi.com
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reagent/Condition | Product Type | Potential Application |
| Hydrazine | Aldehyde/Ketone | Hydrazone | Intermediate for heterocycle synthesis |
| Hydrazine | Base, Heat (Wolff-Kishner) | Methylene group | Deoxygenation in total synthesis |
| Methanol | Oxidizing Agent | Aldehyde/Carboxylic Acid | Further functionalization |
| Quinoline Nitrogen | Alkyl Halide | Quaternized Quinoline | Modified electronic properties |
Applications in Coordination Chemistry and Metal Complexation
The nitrogen atoms of the quinoline ring and the hydrazine group, along with the oxygen atom of the methanol moiety, present multiple coordination sites for metal ions. This makes this compound and its derivatives attractive ligands in coordination chemistry.
Quinoline-based ligands have been extensively used in transition metal catalysis. nih.govresearchgate.netthieme-connect.comrsc.org The rigid quinoline scaffold can provide a well-defined coordination environment for a metal center, influencing its catalytic activity and selectivity. The presence of the additional donor atoms in this compound allows it to act as a bidentate or tridentate ligand.
For example, it could coordinate to a metal center through the quinoline nitrogen and one of the hydrazine nitrogens, forming a stable five-membered chelate ring. The methanol group could also participate in coordination, leading to a tridentate binding mode. Such metal complexes could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. rsc.orgrutgers.edu The steric and electronic properties of the ligand can be fine-tuned by introducing substituents on the quinoline ring or by modifying the hydrazine or methanol groups, allowing for the optimization of the catalyst's performance.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. researchgate.netarxiv.orgcapes.gov.br The properties of MOFs are highly dependent on the nature of the organic linker. The multidentate nature of this compound makes it a potential candidate for use as an organic linker in MOF synthesis.
The hydrazine and methanol groups can coordinate to metal centers, while the quinoline core provides a rigid structural element. By reacting this compound with appropriate metal salts under solvothermal conditions, it may be possible to construct novel MOFs with unique topologies and functionalities. For instance, a hydrazine functionalized Hf-UiO-66 MOF has been successfully used as a heterogeneous catalyst for the synthesis of quinolines. researchgate.net This suggests that MOFs incorporating this compound could exhibit interesting catalytic or gas sorption properties.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Donating Atoms | Potential Metal Ions |
| Bidentate | Quinoline N, Hydrazine N | Transition metals (e.g., Cu, Pd, Pt) |
| Tridentate | Quinoline N, Hydrazine N, Methanol O | Lanthanides, Transition metals |
Chemo-Sensor and Fluorescent Probe Development
The quinoline moiety is a well-known fluorophore, and its photophysical properties are often sensitive to its environment. rsc.orgcrimsonpublishers.comacs.orgcrimsonpublishers.comingentaconnect.com This makes quinoline derivatives attractive candidates for the development of chemosensors and fluorescent probes. The presence of the hydrazine and methanol groups in this compound provides potential binding sites for analytes, which could modulate the fluorescence of the quinoline core.
Upon binding of a specific analyte, such as a metal ion or a small molecule, to the hydrazine or methanol group, a change in the electronic structure of the molecule can occur. This can lead to a change in the fluorescence intensity or a shift in the emission wavelength, providing a detectable signal. For instance, hydrazine-based chemosensors have been developed for the detection of various species. rsc.orgrsc.orgnih.govnih.govresearchgate.net It is plausible that derivatives of this compound could be designed to selectively bind to specific analytes, leading to a measurable change in their fluorescence properties. The development of such probes has significant implications for environmental monitoring and analytical chemistry.
pH and Ion Sensing Applications
The quinoline scaffold is inherently sensitive to changes in pH due to the basicity of the quinoline nitrogen atom. This property, combined with the potential for ion coordination, makes derivatives of this compound suitable for the development of pH and ion sensors.
For example, a simple aminoquinoline derivative has been successfully employed for the colorimetric assay of pH. bohrium.com The color of the solution containing this compound changes from orange to colorless as the pH increases, with a linear relationship between UV absorbance and pH in the range of 4.0 to 8.0. bohrium.com This demonstrates the principle of using quinoline derivatives for visual pH sensing.
In addition to pH sensing, quinoline-2-thiol (B7765226) derivatives have been explored as fluorescent sensors for both metals and pH. nih.gov These compounds exhibit changes in their fluorescence properties upon exposure to different metal ions and variations in pH. nih.gov The sensing mechanism can involve the protonation or deprotonation of the quinoline nitrogen or the thiol group, which in turn affects the electronic properties and fluorescence of the molecule. Similarly, water-soluble quinoxaline (B1680401) derivatives, which share structural similarities with quinolines, have been developed for pH measurements in acidic aqueous media. researchgate.net
The hydrazone linkage in derivatives of this compound can also participate in pH-dependent equilibria, further enhancing their potential as pH sensors. The combination of the quinoline ring and the hydrazone moiety allows for the design of ratiometric or colorimetric sensors that provide a clear visual response to pH changes.
Integration into Polymeric Materials and Nanomaterials
The functional groups present in this compound, namely the hydroxyl and hydrazinyl groups, make it a suitable building block for incorporation into polymeric materials and for the functionalization of nanomaterials.
While specific studies on the surface functionalization of nanomaterials with this compound are not extensively reported, the broader class of quinoline derivatives has been successfully used for this purpose. For instance, a highly selective quinoline-based fluorescent sensor was used to modify gold nanoparticles. nih.gov These functionalized nanoparticles demonstrated high selectivity towards mercury ions in solution. nih.gov The hydrazinyl group of this compound could be reacted with aldehydes or ketones present on a surface to form a stable hydrazone linkage, thus anchoring the quinoline moiety to the material. The hydroxyl group offers another point of attachment through esterification or etherification reactions. Such functionalized surfaces could find applications in sensing, catalysis, and as antimicrobial coatings.
The incorporation of quinoline moieties into polymer backbones or as side chains can impart unique optical and chemical properties to the resulting materials. spe.orgnih.gov For example, novel polymers with styrylquinoline moieties have been synthesized, and their photophysical and photochemical properties investigated. nih.gov These polymers were prepared by the polymerization of methacrylic monomers containing the styrylquinoline unit. nih.gov Another study describes the synthesis of poly(azomethine) and poly(azomethine-quinoline) polymers with ether linkages. mdpi.com
Although direct polymerization of this compound is not yet a focus of extensive research, its bifunctional nature (hydroxyl and hydrazinyl groups) makes it a potential monomer for the synthesis of novel polymers. For instance, it could be used in condensation polymerization with dicarboxylic acids or diisocyanates to form polyesters or polyurethanes, respectively, with pendant quinoline groups. The development of such polymers could lead to new materials with applications in areas such as organic light-emitting diodes (OLEDs), photovoltaics, and as components of smart materials. researchgate.net
Applications in Photochromic and Photoswitchable Systems
Photochromic materials can reversibly change their color upon exposure to light, and quinoline derivatives have been explored as components of such systems. The photoisomerization of certain molecular structures is the underlying principle of this phenomenon.
Research into pyridine (B92270)/quinoline hydrazones has shown their potential as P-type photoswitches. rsc.org These compounds can be designed to have high thermal stability of their metastable form and can be switched using visible light. rsc.org By modifying the electronic properties of the quinoline ring, the absorption maxima can be shifted, allowing for the tuning of the photoswitching characteristics. rsc.org
Furthermore, the synthesis of 1,3-diazabicyclo[3.1.0]hex-3-enes containing substituted quinoline rings has been reported. These compounds exhibit photochromic properties in the solid state, forming deeply colored and stable materials upon UV irradiation. The specific color change depends on the crystal structure of the derivative. The incorporation of this compound into such systems, for example, by forming a hydrazone with a suitable aldehyde, could lead to novel photochromic materials with potential applications in optical data storage, smart windows, and molecular switches.
Corrosion Inhibition Studies
Quinoline and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.net The mechanism of inhibition is generally attributed to the adsorption of the quinoline molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net
The high electron density of the quinoline ring, along with the presence of heteroatoms (nitrogen) and polar functional groups, facilitates strong adsorption onto the metal surface through coordination bonding. researchgate.net Quinoline derivatives containing substituents such as hydroxyl (-OH), amino (-NH2), and methoxy (B1213986) (-OCH3) groups have been shown to be particularly effective. researchgate.net
A study on a specific quinoline derivative, N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA), demonstrated a high inhibition efficiency of 93.4% for mild steel in 1 M HCl at 303 K. researchgate.net The inhibition efficiency was found to increase with the concentration of the inhibitor. researchgate.net Other research on quinoline derivatives such as quinaldine (B1664567) and quinaldic acid also confirmed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. The adsorption of these inhibitors on the steel surface was found to follow the Langmuir and kinetic thermodynamic models.
Derivatives of this compound, with their quinoline core and additional coordinating groups (hydrazinyl and hydroxyl), are expected to be excellent candidates for corrosion inhibition applications. The multiple adsorption centers would likely lead to the formation of a stable and dense protective layer on the metal surface.
Agrochemical Applications
The quinoline scaffold, a key structural motif in a variety of biologically active compounds, has demonstrated significant potential in the development of novel agrochemicals. While specific research on the direct agrochemical applications of this compound is not extensively documented in publicly available literature, the broader class of quinoline hydrazinyl and related derivatives has been the subject of investigation for their utility as herbicides, insecticides, and fungicides. These studies provide valuable insights into the potential agrochemical applications of compounds derived from this compound.
Derivatives of the quinoline nucleus have been explored for a range of agrochemical activities, including fungicidal, herbicidal, and insecticidal properties. nih.gov The versatility of the quinoline structure allows for modifications that can lead to compounds with potent and selective action against agricultural pests and weeds.
Herbicidal Activity
Research into quinoline derivatives has identified compounds with promising herbicidal effects. For instance, a series of substituted amides of 5-hydroxy-2-methylquinoline-7-carboxylic acid were synthesized and evaluated for their ability to inhibit photosynthesis. Several of these compounds demonstrated biological activity comparable to or higher than the commercial herbicide 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU). The study highlighted the relationship between the lipophilicity and the chemical structure of the compounds and their herbicidal efficacy.
A patent for quinoline derivatives has described their use for controlling undesirable plant growth. One of the compounds, at an application rate of 0.5 kg/ha , showed good herbicidal action against common weeds while being well-tolerated by crops like oats, rapeseed, and barley. Another compound was particularly effective against Galium aparine and demonstrated selectivity in sugar beets, corn, and wheat.
Insecticidal Activity
Quinoline-based hydrazone derivatives have emerged as a promising class of insecticides. In one study, a series of these derivatives were synthesized and tested against the larvae of Spodoptera litura, a significant pest for many crops. Several compounds exhibited potent insecticidal activity, with mortality rates exceeding 93% after seven days at a concentration of 1 mg/mL, comparable to the natural insecticide toosendanin.
Further research on quinoline-based heterocycles derived from hydrazide-hydrazones has also shown significant insecticidal potential. One pyridazinone derivative, in particular, displayed high insecticidal activity against Culex pipiens larvae, outperforming the conventional insecticide chlorpyrifos. The mechanism of action for these compounds is suggested to be the inhibition of acetylcholinesterase (AChE).
Fungicidal Activity
The development of new fungicides is another area where quinoline derivatives have shown considerable promise. A series of novel fluorinated quinoline analogs were synthesized and tested against various phytopathogenic fungi. nih.gov Several of these compounds exhibited good antifungal activity at a concentration of 50 μg/mL. nih.gov For example, some derivatives showed moderate to high activity against Alternaria solani, Pyricularia oryzae, and Sclerotinia sclerotiorum. nih.gov One compound's efficacy against Phytophthora capsici was equivalent to the commercial fungicide tebufloquin. nih.gov
Other studies have also highlighted the antifungal potential of quinoline derivatives against various fungal species, suggesting their utility in developing new and effective treatments for plant diseases.
Table of Research Findings on Agrochemical Activities of Quinoline Derivatives
| Compound Class | Target Pest/Weed | Key Findings | Reference |
| Quinoline-based hydrazone derivatives | Spodoptera litura (larvae) | >93% mortality at 1 mg/mL after 7 days | |
| Pyridazinone derivative of quinoline | Culex pipiens (larvae) | Higher insecticidal activity than chlorpyrifos | |
| Substituted amides of 5-hydroxy-2-methylquinoline-7-carboxylic acid | Photosynthesis in spinach chloroplasts | Activity comparable to or higher than DCMU | |
| Patented quinoline derivative | Galium aparine and other weeds | Effective at 0.5 kg/ha with crop selectivity | |
| Fluorinated quinoline analogs | Alternaria solani, Pyricularia oryzae, Sclerotinia sclerotiorum, Phytophthora capsici | Good antifungal activity at 50 μg/mL, with one compound matching the efficacy of tebufloquin | nih.gov |
**future Perspectives and Emerging Research Directions for 2 Hydrazinylquinolin 3 Yl Methanol**
Development of More Efficient and Sustainable Synthetic Methodologies for (2-hydrazinylquinolin-3-yl)methanol Analogues
The synthesis of quinoline (B57606) derivatives has a rich history, with a variety of established methods. nih.govrsc.orgnih.gov However, the focus is increasingly shifting towards greener and more sustainable approaches. nih.govbohrium.comnih.gov Future synthetic strategies for analogues of this compound are expected to prioritize atom economy, reduce waste, and utilize environmentally benign reagents and solvents. bohrium.comresearchgate.net
Key areas of development include:
Catalytic C-H Functionalization: Direct functionalization of the quinoline core, avoiding the need for pre-functionalized starting materials, is a major goal. researchgate.netmdpi.com Research into transition-metal catalyzed C-H activation will likely lead to more efficient routes to introduce or modify substituents on the quinoline ring. mdpi.com
One-Pot and Multicomponent Reactions: Combining multiple synthetic steps into a single operation significantly improves efficiency and reduces waste. nih.govbohrium.com The development of novel multicomponent reactions that can assemble the core structure of this compound or its analogues in a single step is a promising avenue.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Adapting existing synthetic routes or developing new ones for flow chemistry could revolutionize the production of these compounds.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Exploring enzymatic routes for the synthesis of key intermediates or the final compound could provide a highly sustainable alternative to traditional chemical methods.
| Synthetic Approach | Advantages | Potential for this compound Analogues |
| Catalytic C-H Functionalization | High atom economy, reduced number of synthetic steps. mdpi.com | Direct introduction of various substituents on the quinoline ring to create a diverse library of analogues. |
| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. nih.govbohrium.com | Streamlined synthesis of complex analogues from simple starting materials. |
| Flow Chemistry | Precise control, enhanced safety, scalability. | Consistent and large-scale production of the target compound and its derivatives. |
| Green Catalysts | Use of non-toxic and reusable catalysts. bohrium.comresearchgate.net | Environmentally friendly synthesis protocols. |
Exploration of Unconventional Reactivity Patterns and Novel Transformations of the Compound
The unique combination of a hydrazinyl group and a methanol (B129727) group on a quinoline scaffold suggests a rich and underexplored reactivity profile. Future research will likely focus on uncovering novel transformations that leverage the interplay between these functional groups.
Emerging research directions may include:
Tandem and Cascade Reactions: The proximity of the hydrazinyl and methanol groups could be exploited to design novel tandem or cascade reactions, where a single reagent triggers a sequence of transformations to build complex molecular architectures.
Ring Expansion and Rearrangement Reactions: The quinoline core, under specific conditions, can undergo ring expansion or rearrangement. For instance, reactions involving indoles and halodiazoacetates can lead to quinoline-3-carboxylates through a cyclopropanation-ring expansion pathway. beilstein-journals.orgresearchgate.net Investigating similar transformations with this compound could lead to new heterocyclic systems.
Photocatalysis and Electrochemistry: These techniques can enable transformations that are not accessible through traditional thermal methods. mdpi.com Exploring the photochemical and electrochemical reactivity of the compound could unlock novel reaction pathways.
Bifunctional Catalysis: The compound itself could potentially act as a bifunctional catalyst, with the hydrazinyl and methanol groups participating in catalytic cycles.
| Reactivity Exploration | Potential Outcome | Relevance to this compound |
| Tandem Reactions | Rapid construction of complex molecules. | Efficient synthesis of novel heterocyclic systems derived from the starting compound. |
| Ring Expansion | Access to new and larger ring systems. beilstein-journals.orgresearchgate.net | Creation of novel scaffolds with potentially unique biological or material properties. |
| Photocatalysis | Novel and selective chemical transformations. mdpi.com | Unlocking new reaction pathways and functionalization opportunities. |
Advancements in Characterization Techniques for Understanding Complex Systems Involving this compound
A thorough understanding of the structure, dynamics, and interactions of this compound and its derivatives is crucial for their rational design and application. Advanced characterization techniques will play a pivotal role in this endeavor.
Future advancements are expected in:
Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY and HMQC, are essential for the unambiguous assignment of complex quinoline derivatives. acs.orgresearchgate.netipb.pt The application of more advanced techniques, like solid-state NMR and in-situ NMR, could provide insights into the behavior of these compounds in different environments, such as in solid materials or during a chemical reaction.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of newly synthesized compounds. researchgate.net Advanced MS techniques, such as ion mobility-mass spectrometry, could be used to study the three-dimensional structure of the compound and its complexes in the gas phase.
Spectroscopic Techniques for Complex Systems: When this compound is part of a more complex system, such as a metal complex or a functional material, a combination of spectroscopic techniques will be necessary for a complete understanding. acs.orgnih.govresearchgate.net This includes UV-Vis and fluorescence spectroscopy to study its photophysical properties and its interactions with metal ions. nanobioletters.comacs.orgmdpi.com
Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of a molecule. rsc.org Obtaining crystal structures of this compound and its derivatives will be crucial for understanding their solid-state packing and intermolecular interactions.
| Characterization Technique | Information Gained | Importance for Research |
| Advanced 2D NMR | Detailed structural connectivity and stereochemistry. acs.orgresearchgate.net | Unambiguous structure elucidation of complex analogues. |
| High-Resolution Mass Spectrometry | Precise molecular weight and elemental composition. researchgate.net | Confirmation of the identity of synthesized compounds. |
| Fluorescence Spectroscopy | Photophysical properties and sensing capabilities. nanobioletters.comacs.org | Evaluation of potential applications in sensing and imaging. |
| Single-Crystal X-ray Diffraction | Definitive three-dimensional molecular structure. rsc.org | Understanding intermolecular interactions and solid-state properties. |
Predictive Modeling and Machine Learning Applications in this compound Research
The integration of computational methods, particularly predictive modeling and machine learning (ML), is set to accelerate research on this compound and its analogues. researchgate.net These approaches can guide experimental work by predicting properties and reaction outcomes. researchgate.netdoaj.orgmedium.com
Key applications include:
Prediction of Physicochemical and Biological Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new analogues based on their chemical structure. mdpi.com ML models can also predict key physicochemical properties, such as solubility and lipophilicity.
Reaction Prediction and Optimization: ML algorithms can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions. medium.commit.edu This can save significant time and resources in the laboratory by prioritizing promising synthetic routes.
De Novo Design of Novel Analogues: Generative AI models can be used to design novel molecules with desired properties. youtube.com By providing the model with a set of target properties, it can generate new chemical structures, including analogues of this compound, for synthetic exploration.
Spectra Prediction: Computational methods can be used to predict NMR and other spectroscopic data, which can aid in the characterization of new compounds.
| Computational Approach | Application in Research | Potential Impact |
| Machine Learning for Property Prediction | Predicting biological activity and physicochemical properties. doaj.orgmdpi.com | Accelerating the discovery of lead compounds with desired characteristics. |
| Reaction Prediction Models | Identifying optimal synthetic routes and predicting reaction outcomes. medium.commit.edu | Reducing the number of experiments needed and improving synthetic efficiency. |
| Generative AI for Molecular Design | Designing novel analogues with tailored properties. youtube.com | Expanding the chemical space around the core scaffold with innovative structures. |
Potential for Advanced Materials Science Applications and Device Integration
The quinoline scaffold is a well-known component in various functional materials, particularly in the field of organic electronics. nih.govnih.gov The specific functional groups of this compound open up possibilities for its use in advanced materials and devices.
Emerging areas of application include:
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are frequently used as emitting materials or host materials in OLEDs. tandfonline.comresearchgate.nettandfonline.comgoogle.com The photophysical properties of this compound and its analogues could be tuned for efficient light emission in specific regions of the spectrum.
Chemical Sensors: The hydrazinyl group is a known binding site for various analytes, and the quinoline core often exhibits fluorescence. nanobioletters.comrsc.org This combination makes this compound a promising candidate for the development of fluorescent chemosensors for the detection of metal ions or other species. researchgate.net
Self-Assembling Materials: The presence of hydrogen bond donors and acceptors in the molecule could facilitate self-assembly into well-ordered supramolecular structures. These structures could have interesting properties for applications in nanotechnology and materials science.
Functional Polymers: The methanol group provides a handle for polymerization. Incorporating the this compound unit into a polymer backbone could lead to new functional materials with tailored optical, electronic, or sensing properties.
| Application Area | Role of this compound | Potential Device Integration |
| Organic Light-Emitting Diodes (OLEDs) | Emitting layer or host material. tandfonline.comresearchgate.nettandfonline.com | Display and lighting technologies. |
| Chemical Sensors | Fluorescent probe for analyte detection. nanobioletters.comrsc.orgresearchgate.net | Environmental monitoring and diagnostic devices. |
| Self-Assembling Materials | Building block for supramolecular structures. | Nanostructured films and functional surfaces. |
| Functional Polymers | Monomer unit for creating new polymers. | Smart materials with responsive properties. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (2-hydrazinylquinolin-3-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via hydrazine substitution on a pre-functionalized quinoline scaffold. A typical procedure involves refluxing 3-chloroquinoline derivatives with hydrazine hydrate in ethanol at 95°C for 3 hours, followed by purification via recrystallization . Key optimization parameters include reaction temperature (avoiding decomposition of hydrazine), stoichiometric ratios (1:1 for hydrazine:substrate), and solvent polarity to enhance nucleophilic substitution efficiency. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via melting point analysis.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for structural validation. For example, bond angles (e.g., Cl–C–N at 116.2° and C–C–O at 109°) and torsion angles derived from crystallographic data (e.g., CCDC codes in ) confirm spatial arrangement . Complementary techniques include:
- NMR : NMR peaks for the hydrazinyl (–NH–NH) group appear as broad singlets at δ 3.5–4.5 ppm.
- FTIR : Stretching vibrations for N–H (3350–3250 cm) and O–H (3600–3200 cm) confirm functional groups.
Q. What are the critical stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound’s hydrazine moiety is prone to oxidation. Stability studies recommend:
- Storage under inert atmosphere (N or Ar) at –20°C.
- Avoid exposure to light (UV degradation) and moisture (hydrolysis of the methanol group).
- Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, acetonitrile/water gradient) to detect degradation products like quinoline-3-carbaldehyde .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound against specific enzymatic targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with targets like quinoline-binding enzymes (e.g., cytochrome P450). Key steps:
Prepare the ligand (optimize geometry at B3LYP/6-31G* level).
Dock into active sites (e.g., PDB ID 3TW for quinoline-based targets) using flexible side-chain algorithms .
Validate binding free energy (MM-GBSA) and hydrogen-bond networks (e.g., hydrazinyl–Glu294 interaction). Compare with experimental IC values from enzyme inhibition assays.
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodological Answer : Contradictions may arise from tautomerism (hydrazine ↔ hydrazone) or solvent-dependent conformational changes. Strategies include:
- Variable-temperature NMR : Identify dynamic processes (e.g., coalescence of peaks at elevated temperatures).
- COSY/NOESY : Map through-space interactions to confirm stereochemistry.
- DFT calculations : Simulate NMR chemical shifts (GIAO method) to match experimental data .
Q. What experimental designs are optimal for studying the compound’s interaction with biological membranes?
- Methodological Answer : Use fluorescence anisotropy or surface plasmon resonance (SPR) to quantify membrane permeability.
- Liposome Preparation : Incorporate the compound into DPPC/cholesterol vesicles (70:30 ratio).
- Anisotropy Measurements : Monitor changes in DPH fluorescence (λ = 360 nm, λ = 430 nm) to assess membrane rigidity.
- SPR : Immobilize lipid bilayers on L1 chips and measure binding kinetics (ka/kd) .
Q. How to address ethical and reproducibility challenges in sharing experimental data for this compound?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- De-identification : Remove proprietary synthesis details while retaining critical parameters (e.g., reaction time, purity).
- Metadata Standards : Use ISA-Tab format to annotate raw data (NMR, HPLC).
- Controlled Access : Deposit data in repositories like Zenodo or ChEMBL with embargo options for sensitive findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
